molecular formula C18H23N3O B2460763 N-((1-methyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)-2-(m-tolyl)acetamide CAS No. 1448028-79-2

N-((1-methyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)-2-(m-tolyl)acetamide

Cat. No. B2460763
CAS RN: 1448028-79-2
M. Wt: 297.402
InChI Key: PNUAWVWOFUFEOP-UHFFFAOYSA-N
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Description

N-((1-methyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)-2-(m-tolyl)acetamide, also known as MTAA, is a chemical compound that has gained significant attention in scientific research due to its potential as a therapeutic agent. MTAA is a small molecule that has been synthesized through various methods, and its mechanism of action has been studied in detail.

Scientific Research Applications

Anti-Inflammatory Properties

Indazole derivatives have shown promise as anti-inflammatory agents. Researchers have synthesized various compounds and evaluated their potential in vivo. For instance:

Other Potential Applications

Given the diverse biological properties of indazole derivatives, additional investigations could uncover novel applications. These might include neuroprotective effects, enzyme inhibition, or modulation of cellular signaling pathways.

properties

IUPAC Name

2-(3-methylphenyl)-N-[(1-methyl-4,5,6,7-tetrahydroindazol-3-yl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N3O/c1-13-6-5-7-14(10-13)11-18(22)19-12-16-15-8-3-4-9-17(15)21(2)20-16/h5-7,10H,3-4,8-9,11-12H2,1-2H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNUAWVWOFUFEOP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CC(=O)NCC2=NN(C3=C2CCCC3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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